molecular formula C11H17ClFNO B1460622 1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride CAS No. 2206608-14-0

1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride

Cat. No.: B1460622
CAS No.: 2206608-14-0
M. Wt: 233.71 g/mol
InChI Key: IWPJGVMJAHUIBE-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride is a chemical compound with the molecular formula C11H17ClFNO It is known for its unique structural features, which include a fluorine atom and an isopropoxy group attached to a phenyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-2-isopropoxyphenol with an appropriate alkylating agent to form the corresponding ether intermediate.

    Amination: The intermediate is then subjected to amination using ethylamine under controlled conditions to introduce the ethylamine side chain.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and isopropoxy group can influence its binding affinity and selectivity. The compound may modulate the activity of certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-2-isopropoxyphenyl)-propylamine hydrochloride
  • 1-(3-Fluoro-2-isopropoxyphenyl)ethanol
  • 1-(3-Fluoro-2-isopropoxyphenyl)propan-1-amine hydrochloride

Uniqueness

1-(3-Fluoro-2-isopropoxy-phenyl)-ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the fluorine atom, isopropoxy group, and ethylamine side chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

1-(3-fluoro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-7(2)14-11-9(8(3)13)5-4-6-10(11)12;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJGVMJAHUIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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